

The Discovery and Development of BRD9 PROTACs: An In-depth Technical Guide

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Compound of Interest		
Compound Name:	BRD9 Degrader-1	
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Introduction

Bromodomain-containing protein 9 (BRD9), a key component of the non-canonical BAF (ncBAF) chromatin remodeling complex, has emerged as a compelling therapeutic target in oncology.[1][2] BRD9 functions as an epigenetic reader, recognizing acetylated lysine residues on histones and other proteins to regulate gene transcription.[3][4] Its overexpression and critical role in the proliferation and survival of various cancer cells, including synovial sarcoma and acute myeloid leukemia, have spurred the development of targeted therapies.[1][2]

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins.[5] These heterobifunctional molecules consist of a ligand that binds to the protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[5] This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of the target protein.[6] This guide provides a comprehensive technical overview of the discovery and development of BRD9 PROTACs, detailing key molecules, experimental protocols, and the underlying biological pathways.

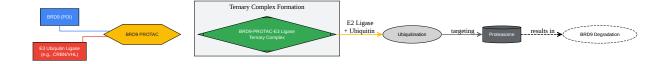
BRD9 Signaling and Function

BRD9 is a subunit of the SWI/SNF chromatin remodeling complex, which plays a crucial role in regulating gene expression by altering chromatin structure.[3][4] Dysregulation of this complex

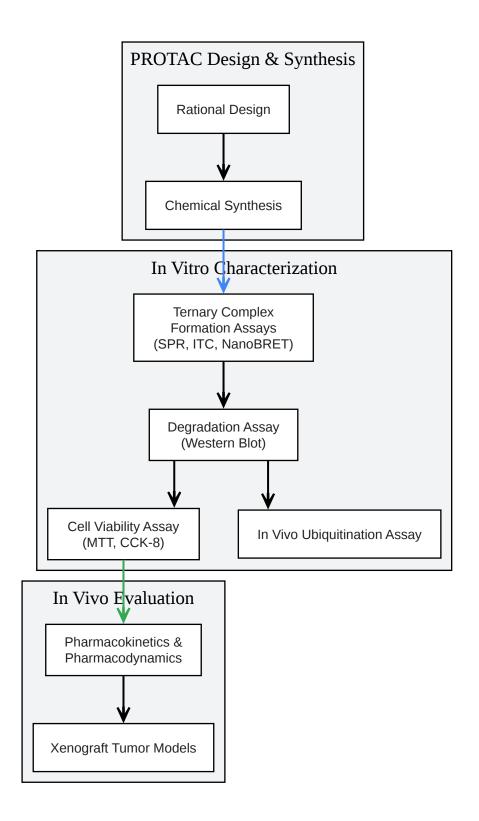


is implicated in various cancers. BRD9 recognizes acetylated histones, recruiting the ncBAF complex to specific gene loci, thereby controlling transcription.[3] Key signaling pathways influenced by BRD9 include the JAK-STAT, MAPK, and PI3K-AKT-mTOR pathways.[5] Its role in these fundamental cellular processes makes it a prime target for therapeutic intervention.









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